![molecular formula C12H8 B11921763 Cyclopenta[a]indene CAS No. 246-92-4](/img/structure/B11921763.png)
Cyclopenta[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[a]indene is a polycyclic aromatic hydrocarbon characterized by a fused ring system consisting of a cyclopentane ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta[a]indene can be synthesized through various methods, including transition-metal-catalyzed cycloaddition reactions. One notable method involves the copper-catalyzed [3 + 2]/[3 + 2] carboannulation of dienynes with arylsulfonyl chlorides. This method utilizes a radical Smiles rearrangement strategy to achieve the desired this compound structure with excellent diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature chemical reactions. For instance, the gas-phase formation of cyclopentanaphthalene (a related compound) can be achieved through reactions of indenyl radicals with vinylacetylene at temperatures around 1300 K .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the this compound framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated this compound.
Substitution: Halogenated or sulfonated this compound derivatives.
Scientific Research Applications
Cyclopenta[a]indene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopenta[a]indene exerts its effects involves several molecular targets and pathways:
DNA Interstrand Cross-Linking: this compound derivatives can form bifunctional DNA interstrand cross-links, leading to the inhibition of DNA replication and cell division.
Cell Cycle Arrest: These compounds can induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Molecular Targets: The compounds target DNA and proteins involved in the DNA repair machinery, such as DNA-PK and the Src/nuclear EGFR cascade.
Comparison with Similar Compounds
Cyclopenta[a]indene shares structural similarities with other polycyclic aromatic hydrocarbons, such as:
Cyclopentanaphthalene: Similar in structure but with different ring fusion patterns.
Indene: A simpler structure lacking the additional fused cyclopentane ring.
Amycolamycins: Natural products with a this compound core, known for their cytotoxic properties.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons.
Properties
CAS No. |
246-92-4 |
|---|---|
Molecular Formula |
C12H8 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
cyclopenta[a]indene |
InChI |
InChI=1S/C12H8/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-8H |
InChI Key |
AFWNYNAYRQBJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


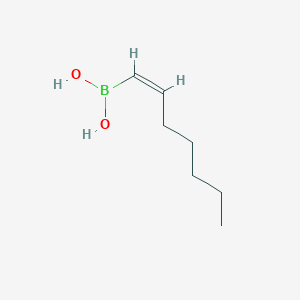
![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)

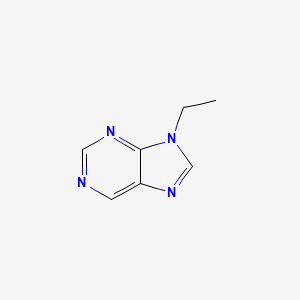

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
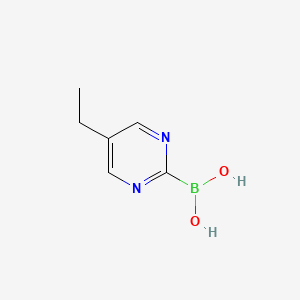
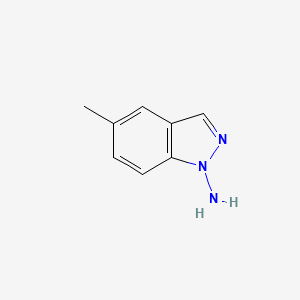
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
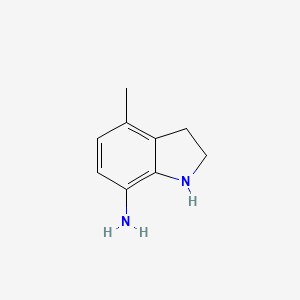
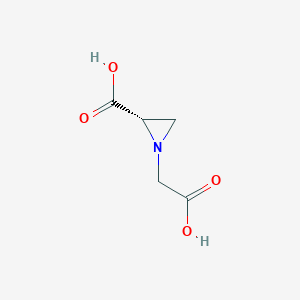
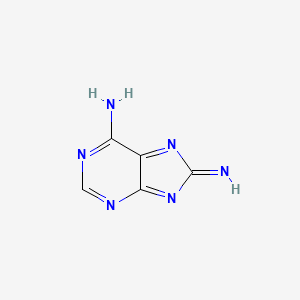
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
